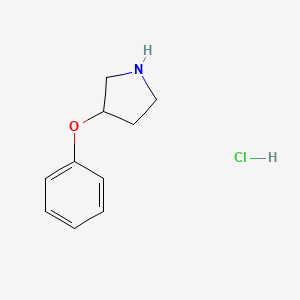
3-Phenoxypyrrolidine hydrochloride
描述
3-Phenoxypyrrolidine hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO and its molecular weight is 199.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Phenoxypyrrolidine hydrochloride, a compound with significant potential in pharmaceutical applications, has garnered attention for its biological activity and utility in drug synthesis. This article explores its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview based on diverse sources.
This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a phenoxy group. The chemical formula is , and it typically appears as a white crystalline solid with a melting point between 181-186°C. It is soluble in various solvents, including water and alcohol, which enhances its applicability in biological systems .
Biological Activity
The biological activity of this compound can be categorized into several key areas:
- Analgesic Properties : Research indicates that derivatives of pyrrolidine compounds exhibit analgesic effects comparable to established analgesics like codeine. For instance, studies have shown that certain pyrrolidine derivatives can induce analgesia in postoperative patients, although side effects such as dizziness and nausea were also reported .
- Receptor Interaction : The compound has been studied for its interaction with various receptors. In particular, it has shown agonist activity against the pregnane X receptor (PXR), which is involved in drug metabolism and transport. This interaction suggests potential implications for drug-drug interactions and metabolic pathways .
- Anti-inflammatory Effects : Some studies have indicated that pyrrolidine derivatives can modulate inflammatory responses. For example, certain analogs have been shown to inhibit IL-17 production in mouse models, highlighting their potential as anti-inflammatory agents .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : The initial step often includes the reaction of phenol with an appropriate amine to form the pyrrolidine structure.
- Hydrochloride Salt Formation : The final product is usually converted to its hydrochloride form to enhance stability and solubility.
- Purification : Techniques such as recrystallization are employed to obtain a pure product suitable for biological testing.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound and its derivatives:
- Study on Analgesic Potency : A clinical trial compared the analgesic effects of a pyrrolidine derivative against placebo controls. Results indicated that effective analgesia was achieved at doses higher than those typically used for codeine, although side effects were significant at higher doses .
- Structure-Activity Relationship (SAR) Studies : Research has focused on optimizing the structure of pyrrolidine derivatives to enhance selectivity and reduce side effects. Modifications at specific positions on the phenyl ring have resulted in compounds with improved pharmacokinetic profiles and reduced toxicity .
- Pharmacokinetic Evaluation : A pharmacokinetic study demonstrated favorable absorption characteristics for certain derivatives of this compound when administered orally in animal models. Parameters such as maximum concentration (C_max) and half-life (t_1/2) were assessed to determine the viability of these compounds for therapeutic use .
Summary Table of Biological Activities
属性
IUPAC Name |
3-phenoxypyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-2-4-9(5-3-1)12-10-6-7-11-8-10;/h1-5,10-11H,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLZTNBPPGIUMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80663051 | |
| Record name | 3-Phenoxypyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80663051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21767-15-7 | |
| Record name | 3-Phenoxypyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80663051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















